(2-Chloro-4-iodophenyl)hydrazine hydrochloride
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Overview
Description
(2-Chloro-4-iodophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H7Cl2IN2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with chlorine and iodine atoms at the 2 and 4 positions, respectively. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-iodophenyl)hydrazine hydrochloride typically involves the reaction of 2-chloro-4-iodoaniline with hydrazine hydrate. The reaction is carried out in an acidic medium, often using hydrochloric acid, to form the hydrochloride salt of the compound. The reaction conditions usually involve heating the mixture to facilitate the reaction and ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and reaction conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-iodophenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydrazine moiety can undergo oxidation to form corresponding azo compounds or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylhydrazines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
(2-Chloro-4-iodophenyl)hydrazine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a probe to investigate biological pathways involving hydrazine derivatives.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-4-iodophenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The chlorine and iodine substituents can also influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-4-bromophenyl)hydrazine hydrochloride
- (2-Chloro-4-fluorophenyl)hydrazine hydrochloride
- (2-Chloro-4-methylphenyl)hydrazine hydrochloride
Uniqueness
(2-Chloro-4-iodophenyl)hydrazine hydrochloride is unique due to the presence of both chlorine and iodine substituents, which impart distinct chemical properties such as increased reactivity and potential for forming diverse derivatives. The iodine atom, in particular, can participate in unique coupling reactions that are not possible with other halogens .
Properties
IUPAC Name |
(2-chloro-4-iodophenyl)hydrazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClIN2.ClH/c7-5-3-4(8)1-2-6(5)10-9;/h1-3,10H,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDESTWQPHQCCRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)NN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856248 |
Source
|
Record name | (2-Chloro-4-iodophenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219606-21-9 |
Source
|
Record name | (2-Chloro-4-iodophenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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